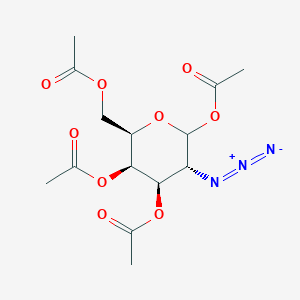

1,3,4,6-Tétra-O-acétyl-2-azido-2-désoxy-D-galactopyranose

Vue d'ensemble

Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is a biochemical reagent widely used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Applications De Recherche Scientifique

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is used in various scientific research applications, including:

Chemistry: It is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is used to study protein-glycan interactions and the role of glycans in biological systems.

Medicine: It is used in the development of glycan-based therapeutics and diagnostics.

Industry: The compound is used in the production of glycosylated products for various industrial applications.

Mécanisme D'action

Target of Action

The primary target of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is the glycosylation process in cells . The compound acts as a precursor for synthesizing azido-sugars and glycoconjugates .

Mode of Action

The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for synthesizing azido-sugars and glycoconjugates . The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .

Biochemical Pathways

The compound is involved in the glycosylation pathways within cells . Glycosylation is a critical function in cells, affecting protein folding, stability, distribution, and function. By acting as a precursor in these pathways, the compound can influence the synthesis of glycoproteins and other glycoconjugates .

Pharmacokinetics

Its use in the fabrication of poly (lactic-co-glycolic acid) plga nanoparticles suggests potential applications in drug delivery systems , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The compound’s action results in the synthesis of azido-sugars and glycoconjugates . These molecules have various roles in cellular function and signaling. For instance, preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, suggesting potential avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the method of nanoparticle fabrication can affect the size and polydispersity indices of the resulting nanoparticles . Additionally, the storage temperature can impact the compound’s stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose typically involves the diazo-transfer reaction from activated sulfonyl azides to readily available D-galactosamine. The process includes the following steps :

Diazo-Transfer Reaction: D-galactosamine hydrochloride is reacted with nonafluorobutanesulfonyl azide in the presence of copper sulfate and sodium bicarbonate in a mixture of water, methanol, and diethyl ether at room temperature.

Acetylation: The resulting compound is then acetylated using acetic anhydride and pyridine at 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of safer and more cost-effective diazotransfer reagents, such as imidazole-1-sulfonyl azide salts, is preferred due to their stability and lower cost .

Analyse Des Réactions Chimiques

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose undergoes several types of chemical reactions, including:

Reduction: The azido group can be reduced to an amine group using various reductive chemistries.

Substitution: The compound can participate in glycosylation reactions, where it acts as a glycosyl donor.

Common Reagents and Conditions

Reduction: Common reagents include hydrogenation catalysts or reducing agents like triphenylphosphine.

Glycosylation: Reagents such as glycosyl halides (fluoride, chloride, bromide, iodide), glycosyl trichloroacetimidate, and thioglycosides are used.

Major Products

Reduction: The major product is 2-amino-2-deoxy-D-galactopyranose.

Glycosylation: The products are various glycosides, depending on the acceptor molecule used in the reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

- 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranosyl acetate

- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose is unique due to its specific configuration and the presence of the azido group, which allows for selective glycosylation reactions. This makes it particularly useful in the synthesis of D-galactosamine-containing oligosaccharides and other glycoconjugates .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-RQICVUQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447866 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84278-00-2 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azido-D-galactose tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)